molecular formula C16H14OS B11861039 (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol

(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol

Cat. No.: B11861039
M. Wt: 254.3 g/mol
InChI Key: CXJDMUPBMHCBFI-UHFFFAOYSA-N
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Description

(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol . This compound features a thiophene ring substituted with a methyl group at the 2-position and a naphthalene ring attached to a methanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 2-methylthiophene with naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylthiophen-3-yl)(phenyl)methanol
  • (2-Methylthiophen-3-yl)(benzyl)methanol
  • (2-Methylthiophen-3-yl)(pyridin-2-yl)methanol

Uniqueness

(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is unique due to the presence of both a thiophene ring and a naphthalene ring, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

(2-methylthiophen-3-yl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C16H14OS/c1-11-13(9-10-18-11)16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-10,16-17H,1H3

InChI Key

CXJDMUPBMHCBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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